molecular formula C17H18N4O4 B2579245 1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034534-62-6

1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2579245
M. Wt: 342.355
InChI Key: IRKBILDULJOQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.355. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

A prominent area of research for compounds related to 1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is their antimicrobial properties. Studies have shown that some azole derivatives, which include triazole compounds similar to the one , exhibit significant activity against various microorganisms. For example, Başoğlu et al. (2013) synthesized new triazole derivatives and found them effective against certain microbes. Similarly, Iradyan et al. (2014) reported the antibacterial properties of furan-2-carboxylic acid derivatives, highlighting their potential in combating bacterial infections (Başoğlu et al., 2013)(Iradyan et al., 2014).

Synthesis and Structural Analysis

Another critical area of research involves the synthesis and structural characterization of these compounds. Yu et al. (2017) conducted a study on synthesizing energetic materials based on furazan and oxadiazole rings, providing valuable insights into their structural and thermal properties. This work contributes to understanding the chemical nature and potential applications of similar triazole derivatives (Yu et al., 2017).

Pharmaceutical Applications

In the pharmaceutical domain, the triazole derivatives exhibit potential for developing new drugs. Kumar et al. (2017) synthesized novel derivatives of furan-triazole and evaluated their antidepressant and antianxiety activities, suggesting their potential use in treating mental health conditions (Kumar et al., 2017).

properties

IUPAC Name

1-[2-(furan-2-yl)-2-hydroxyethyl]-N-(4-methoxy-2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-11-8-12(24-2)5-6-13(11)18-17(23)14-9-21(20-19-14)10-15(22)16-4-3-7-25-16/h3-9,15,22H,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKBILDULJOQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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